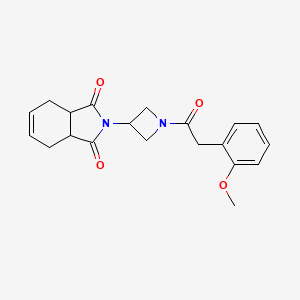

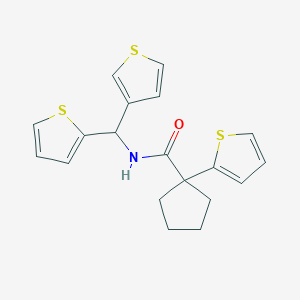

2-(1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a boron-containing compound that has been described as a modulator of the transpeptidase function of bacterial penicillin-binding proteins and as an antibacterial agent . It has been suggested that these compounds inhibit penicillin-binding proteins and are useful in the treatment of bacterial infections .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Scientific Research Applications

Stereoselective Synthesis of Azetidin-2-ones

The compound has been explored in the context of stereoselective synthesis methods. For example, 1,4-Bis-(4-methoxyphenyl)azetidin-2,3-dione serves as a synthon for creating C-3-alkyl/aryl azetidin-2-ones, known for their cholesterol absorption inhibitor activity. The synthesis involves a regioselective Grignard reaction and a stereoselective removal of hydroxyl groups, highlighting its utility in synthesizing biologically active molecules (Tiwari, Gumaste, & Deshmukh, 2006).

Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Synthesis

Another research avenue involves synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. These derivatives, including amino and triazole variants, demonstrate the compound's versatility in creating diverse chemical structures with potential biological activities (Tan et al., 2016).

Phosphorus Ylides Chemistry

The chemistry of phosphorus ylides has been explored using 2-hydroxyisoindole-1,3-(2H)dione, leading to isoindoline-ylidenes and other derivatives. This research outlines the compound's role in synthesizing phosphanylidenecyclobutylidenes derivatives, contributing to antimicrobial studies (Maigali, Soliman, & Moharam, 2013).

Serotonin Receptor Affinity and PDE10A Inhibition

A series of compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione were investigated for their potential as antipsychotics, focusing on their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (PDE10A). This showcases the compound's potential application in developing new treatments for psychiatric disorders (Czopek et al., 2020).

Polysubstituted Isoindole-1,3-dione Analogues

Research into creating new polysubstituted isoindole-1,3-diones from derivatives like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione demonstrates the compound's utility in synthesizing materials with potential optoelectronic applications. The synthesis processes involve various chemical reactions, including cis-hydroxylation and microwave-assisted reactions (Tan et al., 2014).

Mechanism of Action

The compound is described as a modulator of the transpeptidase function of bacterial penicillin-binding proteins . It is suggested that these compounds inhibit penicillin-binding proteins, which are essential bacterial enzymes involved in the synthesis of peptidoglycan, the major structural polymer found in the bacterial cell wall .

properties

IUPAC Name |

2-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-26-17-9-5-2-6-13(17)10-18(23)21-11-14(12-21)22-19(24)15-7-3-4-8-16(15)20(22)25/h2-6,9,14-16H,7-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKTYNUMUXQIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)

![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)

![N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2868068.png)

![N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2868079.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)